molecular formula C14H14N4S2 B2615043 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine CAS No. 477857-63-9

3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2615043
CAS No.: 477857-63-9
M. Wt: 302.41
InChI Key: NJNHQYSBEJDYBU-UHFFFAOYSA-N
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Description

3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring. Compounds with triazole rings are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects against diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine typically involves the condensation of 2-chloro-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone with 4-benzyl- and 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-triphenyl-1,2,4-triazole: Known for its effectiveness against Chagas disease.

    Ribavirin: A 1,2,4-triazole-3-carboxamide derivative effective against DNA and RNA viruses.

    Pyridinium derivatives of 1,2,4-triazoles: Reported to have high antituberculosis activity.

Uniqueness

3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is unique due to its specific structure, which combines a triazole ring with a thiophene and a sulfanyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S2/c1-10-4-6-11(7-5-10)9-20-14-17-16-13(18(14)15)12-3-2-8-19-12/h2-8H,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNHQYSBEJDYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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